4'-Hydroxy Aceclofenac
Overview
Description
4’-Hydroxy Aceclofenac is a major metabolite of Aceclofenac . Aceclofenac is a nonsteroidal anti-inflammatory drug (NSAID) analog of diclofenac. It is used for the relief of pain and inflammation in rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis .
Synthesis Analysis
The synthesis of Aceclofenac involves two steps. The first step of the process gives the intermediate tert-Butyl- 2-[(2,6-Dichlorophenyl) Amine] phenyl acetoxy acetate which is further utilized to make the final product chemical named as 2-[(2,6- dichlorophenyl) amino] phenyl acectoxyacetic acid . There is also evidence that aceclofenac stimulates the synthesis of IL-1 receptor antagonist in human articular chondrocytes subjected to inflammatory stimuli, and that 4′-hydroxyaceclofenac has chondroprotective properties attributable to suppression of IL-1β-mediated promatrix metalloproteinase production and proteoglycan release .Molecular Structure Analysis
The molecular formula of 4’-Hydroxy Aceclofenac is C16H13Cl2NO5 . The molecular weight is 370.2 g/mol . The InChI is 1S/C16H13Cl2NO5/c17-11-6-10 (20)7-12 (18)16 (11)19-13-4-2-1-3-9 (13)5-15 (23)24-8-14 (21)22/h1-4,6-7,19-20H,5,8H2, (H,21,22) .Chemical Reactions Analysis
Aceclofenac is metabolized into its main metabolite 4’-hydroxyaceclofenac and several minor metabolites, including 5-hydroxyaceclofenac, diclofenac, 4’-hydroxydiclofenac .Scientific Research Applications
1. Chondroprotective Effect in Arthritis
4'-Hydroxy aceclofenac, a main metabolite of aceclofenac, exhibits a novel chondroprotective effect. It down-regulates the production of promatrix metalloproteinase-1/procollagenase 1 and promatrix metalloproteinase-3/prostromelysin 1, reducing their mRNAs in rabbit articular chondrocytes and synoviocytes. It also interferes with the release of sulfated-glycosaminoglycans from the chondrocytes and suppresses the proliferation of rabbit synoviocytes. These actions suggest its therapeutic effects in rheumatoid arthritis and osteoarthritis are partly due to these chondroprotective effects (Akimoto, H., Yamazaki, R., Hashimoto, S., Sato, T., & Ito, A., 2000).
2. Anti-Inflammatory Mechanism
4'-Hydroxy aceclofenac significantly decreased interleukin-6 production and fully blocked prostaglandin E2 synthesis by IL-1β- or LPS-stimulated human chondrocytes. However, it had minimal effect on interleukin-8 production and nitric oxide production. This suggests a multifactorial action for aceclofenac's anti-inflammatory effects, including its metabolites (Henrotin, Y., de Leval, X., Mathy-Hartet, M., Mouithys-Mickalad, A., Deby-dupont, G., Dogné, J., Delarge, J., & Reginster, J., 2001).
3. Metabolism and Bioavailability Studies
Studies on the metabolism of aceclofenac in humans and animals (rats) show that it is converted to 4'-hydroxyaceclofenac and other metabolites. This research provides insights into the pharmacokinetics and bioavailability of aceclofenac and its metabolites, highlighting differences in drug metabolism between humans and rats (Noh, K., Shin, B., Kwon, K., Yun, H., Kim, E., Jeong, T., & Kang, W., 2015).
4. Drug Delivery Systems
Innovative drug delivery systems like transdermal therapeutic systems and sustained release tablets have been developed for aceclofenac. These systems aim to improve the drug's efficacy and patient compliance while reducing adverse effects. Research in this area explores the use of various polymers and techniques for effective transdermal delivery and sustained drug release (Patel, R., Patel, G., & Baria, A., 2009).
Safety And Hazards
The safety data sheet for 4’-Hydroxy Aceclofenac suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Topical delivery of Aceclofenac, including 4’-Hydroxy Aceclofenac, is being explored as a promising approach to refine its safety profile . As 4’-Hydroxy Aceclofenac participates in chondroprotection by interfering with IL-1-mediated production of promatrix metalloproteinase-1 and metalloproteinase-3 and the release of proteoglycans from chondrocytes, ACE is classified as a novel NSAID .
properties
IUPAC Name |
2-[2-[2-(2,6-dichloro-4-hydroxyanilino)phenyl]acetyl]oxyacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO5/c17-11-6-10(20)7-12(18)16(11)19-13-4-2-1-3-9(13)5-15(23)24-8-14(21)22/h1-4,6-7,19-20H,5,8H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTDFYMBLEDMWOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)OCC(=O)O)NC2=C(C=C(C=C2Cl)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20431711 | |
Record name | 4'-Hydroxy Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Hydroxy Aceclofenac | |
CAS RN |
229308-90-1 | |
Record name | 4'-Hydroxy Aceclofenac | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20431711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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